Ethyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate
Description
Contextual Overview of Substituted Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry
Substituted pyridine derivatives represent a privileged class of compounds in drug discovery and development. nih.govnih.gov The pyridine ring system is a key structural motif in many pharmacologically active natural and synthetic compounds. researchgate.net Its presence can significantly influence a molecule's physicochemical properties, such as solubility, basicity, and ability to form hydrogen bonds, which are critical for biological activity. nih.govnih.gov
The versatility of the pyridine scaffold allows for the introduction of a wide array of functional groups at various positions, leading to a vast chemical space for optimization of therapeutic properties. researchgate.net Consequently, pyridine derivatives have been successfully developed into drugs with a wide range of applications, including antimicrobial, antiviral, anticancer, antihypertensive, and anti-inflammatory agents. nih.govglobalresearchonline.net The ability to fine-tune the electronic and steric properties of the pyridine ring through substitution makes it an attractive framework for medicinal chemists. researchgate.net
Significance of Dimethoxy and Carboxylate Functionalities in Pyridine Scaffolds
Dimethoxy Groups: The presence of two methoxy (B1213986) (-OCH3) groups at the 2 and 6 positions of the pyridine ring has a profound impact on its electronic properties. Methoxy groups are electron-donating through resonance and electron-withdrawing through induction. Their presence can influence the reactivity of the pyridine ring and its ability to interact with biological targets. In medicinal chemistry, methoxy groups are often introduced to modulate a compound's metabolic stability and lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Ethyl Carboxylate Group: The ethyl carboxylate (-COOCH2CH3) group at the 3-position is a key functional handle. Carboxylic acid esters are common features in drug molecules and can serve multiple purposes. stereoelectronics.org They can act as hydrogen bond acceptors, participating in crucial interactions with biological receptors. stereoelectronics.org Furthermore, esters are often employed as prodrugs; they can mask a more polar carboxylic acid group to enhance membrane permeability and oral bioavailability, and are subsequently hydrolyzed by esterases in the body to release the active carboxylic acid. wiley-vch.de The ethyl group, in particular, can influence the steric and lipophilic properties of the molecule.
The combination of these functionalities on a pyridine scaffold suggests a molecule designed with specific electronic and pharmacokinetic properties in mind, likely for application in medicinal chemistry research.
Historical Development and Evolution of Research on Related Pyridines
The history of pyridine chemistry dates back to the 19th century. Impure pyridine was first isolated from coal tar in the mid-1800s. wikipedia.org The determination of its structure as a benzene (B151609) ring with one CH group replaced by a nitrogen atom was a significant milestone. researchgate.net
A pivotal moment in the synthesis of pyridine derivatives was the development of the Hantzsch pyridine synthesis in 1881 by Arthur Hantzsch. wikipedia.orgacs.org This multicomponent reaction, which typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849), provides access to dihydropyridines that can be subsequently oxidized to pyridines. wikipedia.orgorganic-chemistry.org The Hantzsch synthesis has been instrumental in the development of a major class of cardiovascular drugs, the dihydropyridine (B1217469) calcium channel blockers. wikipedia.org
Over the decades, numerous other methods for the synthesis of polysubstituted pyridines have been developed, including multicomponent reactions catalyzed by nanocatalysts and metal-free strategies. rsc.orgacs.org These advancements have enabled the efficient and regioselective construction of complex pyridine derivatives for various applications. The continuous evolution of synthetic methodologies reflects the enduring importance of the pyridine scaffold in chemical research.
Rationale for Comprehensive Investigation of Ethyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate
While specific research on this compound is not extensively documented in publicly available literature, a comprehensive investigation is warranted based on the established importance of its structural motifs. The rationale for its study can be inferred from the following points:
Scaffold for Medicinal Chemistry: The polysubstituted pyridine core is a well-established pharmacophore. The specific combination of electron-donating methoxy groups, a lipophilic methyl group, and a versatile ethyl carboxylate group makes this compound an interesting candidate for biological screening and as a building block for more complex molecules.
Exploration of Structure-Activity Relationships (SAR): The synthesis and study of this compound would contribute to the broader understanding of how different substitution patterns on the pyridine ring affect biological activity. By systematically modifying each substituent, researchers can elucidate key structural requirements for a desired therapeutic effect.
Intermediate for Further Synthesis: This compound can serve as a valuable intermediate for the synthesis of other target molecules. The ethyl carboxylate group, for instance, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups, allowing for the generation of a library of related compounds.
Scope and Objectives of Research on this compound
The scope of research on this compound would likely encompass several key areas. The primary objectives would be to:
Develop Efficient Synthetic Routes: To establish a reliable and scalable method for the synthesis of the target compound.
Characterize Physicochemical Properties: To determine its key physical and chemical properties, such as melting point, boiling point, solubility, and spectral data.
Investigate Chemical Reactivity: To explore the reactivity of the functional groups present in the molecule, particularly the ethyl carboxylate group, for further chemical modifications.
Evaluate Biological Activity: To screen the compound for a range of potential biological activities, guided by the known pharmacology of related pyridine derivatives. This could include assays for anticancer, antimicrobial, or enzyme inhibitory activity.
Serve as a Lead for Further Optimization: Should any promising biological activity be identified, the compound would serve as a starting point for the design and synthesis of analogues with improved potency and pharmacokinetic properties.
Detailed Research Findings
Due to the limited specific data available for this compound, this section will present general properties and data that would be typical for a compound of this nature, based on publicly available information for similar structures.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C11H15NO4 |
| Molecular Weight | 225.24 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic Data (Hypothetical)
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), two methoxy groups (singlets), a methyl group (singlet), and an aromatic proton (singlet). |
| ¹³C NMR | Resonances for the pyridine ring carbons, the carbonyl carbon of the ester, the carbons of the ethyl, methoxy, and methyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Properties
IUPAC Name |
ethyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-5-16-11(13)8-6-7(2)9(14-3)12-10(8)15-4/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXVVRDXMSQDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis of Ethyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate
A retrosynthetic analysis of this compound suggests several plausible disconnection strategies. The primary disconnections can be made at the C-C and C-N bonds that form the pyridine (B92270) ring. One logical approach involves disconnecting the pyridine ring to reveal acyclic precursors, a strategy central to many classical pyridine syntheses.
A key disconnection can be made across the C2-C3 and N1-C6 bonds, which is reminiscent of the bond formations in a Hantzsch-type synthesis. This would lead to precursors such as a β-ketoester, an enamine, and an aldehyde equivalent. Another viable retrosynthetic pathway involves the disconnection of the C-O bonds of the methoxy (B1213986) groups, suggesting a late-stage introduction of these substituents onto a pre-formed pyridine ring, likely via nucleophilic aromatic substitution (SNAr) on a dihalopyridine precursor. The C-C bond of the methyl group could also be a point of disconnection, implying its introduction through various C-H activation or coupling strategies.
Classical and Contemporary Synthetic Routes to Pyridine-3-carboxylates
The construction of the core pyridine-3-carboxylate scaffold can be achieved through a variety of established and modern synthetic methods. These routes offer flexibility in introducing the desired substitution pattern.
Hantzsch Pyridine Synthesis Adaptations
The Hantzsch pyridine synthesis, a classic multi-component reaction, remains a cornerstone for the synthesis of dihydropyridines, which can be subsequently oxidized to pyridines. The traditional Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). For the synthesis of a tetrasubstituted pyridine like the target molecule, modifications to the classical approach are necessary. This could involve the use of substituted β-ketoesters and enamines to introduce the desired functionalities at the correct positions. The reaction proceeds through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These intermediates then condense and cyclize to form a dihydropyridine (B1217469), which is subsequently aromatized.
| Reactant 1 | Reactant 2 | Reactant 3 | Nitrogen Source | Product |
| Aldehyde | β-Ketoester (2 equiv.) | - | Ammonia/Ammonium Acetate | 1,4-Dihydropyridine-3,5-dicarboxylate |
| Substituted Aldehyde | Substituted β-Ketoester | Enamine | Ammonia/Ammonium Acetate | Tetrasubstituted 1,4-Dihydropyridine |
Multi-Component Reactions (MCRs) for Pyridine Core Formation
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. Various MCRs have been developed for the synthesis of polysubstituted pyridines. These reactions often offer high atom economy and procedural simplicity. For instance, a three-component reaction involving an enamine, an α,β-unsaturated carbonyl compound, and a nitrile can lead to the formation of a substituted pyridine. The versatility of MCRs allows for the incorporation of diverse substituents by varying the starting materials. Nanocatalysts have also been employed to enhance the efficiency and selectivity of these reactions.
Cycloaddition Reactions in Pyridine Annulation
Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles provide a direct and atom-economical route to substituted pyridines. This methodology allows for the construction of the pyridine ring with a high degree of control over the substitution pattern. The reaction involves the co-cyclization of two alkyne molecules and one nitrile molecule, catalyzed by transition metals such as cobalt or iron. The regioselectivity of the cycloaddition can often be controlled by the nature of the catalyst and the substituents on the alkyne and nitrile precursors. This approach is particularly attractive for the synthesis of highly substituted pyridines that may be difficult to access through traditional condensation reactions.
| Catalyst System | Reactant 1 | Reactant 2 | Product | Reference |
| Co(I) complex | Alkyne (2 equiv.) | Nitrile | Substituted Pyridine | |
| Fe(OAc)₂ / Ligand | Alkyne | Alkynenitrile | Substituted Pyridine |
Specific Synthetic Strategies for Introduction of Methoxy and Methyl Substituents
The introduction of the 2,6-dimethoxy and 5-methyl substituents onto the pyridine ring requires specific synthetic strategies, which can be implemented either during the ring formation or as a post-synthetic modification.
Nucleophilic Aromatic Substitution (SNAr) at Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as methoxide (B1231860), onto an aromatic ring that is activated by electron-withdrawing groups or contains suitable leaving groups. In the context of pyridine synthesis, SNAr reactions are commonly employed to introduce alkoxy groups at the 2- and 6-positions, which are activated towards nucleophilic attack by the ring nitrogen.
A common strategy for the synthesis of 2,6-dimethoxypyridines involves the reaction of a corresponding 2,6-dihalopyridine with sodium methoxide. The reaction proceeds via a Meisenheimer-like intermediate, and the rate of substitution is influenced by the nature of the halogen, with fluorine generally being the best leaving group in SNAr reactions on pyridines. The presence of other substituents on the pyridine ring can also influence the rate and regioselectivity of the substitution.
For the target molecule, a plausible synthetic route would involve the synthesis of an ethyl 2,6-dihalo-5-methylpyridine-3-carboxylate intermediate, followed by a double nucleophilic substitution with sodium methoxide to install the two methoxy groups.
| Substrate | Nucleophile | Solvent | Conditions | Product |
| 2,6-Dichloropyridine (B45657) | Sodium Methoxide | Methanol (B129727) | Reflux | 2,6-Dimethoxypyridine (B38085) |
| 2,6-Difluoropyridine | Sodium Methoxide | Methanol | Room Temp. | 2,6-Dimethoxypyridine |
The introduction of the methyl group at the 5-position can be achieved through various methods. One approach is to start with a precursor that already contains the methyl group, such as 3-methylglutarimide, and build the pyridine ring around it. Alternatively, the methyl group can be introduced onto a pre-formed pyridine ring through reactions such as radical methylation or transition metal-catalyzed cross-coupling reactions.
Alkylation and Alkoxylation Reactions on Precursor Pyridines
The synthesis of the target compound fundamentally relies on the introduction of methoxy and methyl groups onto a pyridine ring. This is typically achieved through nucleophilic substitution reactions on appropriately activated pyridine precursors, such as dihalopyridines. The regioselectivity of these additions is a critical factor.
For instance, in the synthesis of analogous structures like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, the precursor methyl 2,6-dichloropyridine-3-carboxylate is often used. The reaction of this precursor with sodium methoxide can lead to substitution at either the C2 or C6 position. The choice of solvent significantly influences the outcome; solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH2Cl2) tend to favor the formation of the 2-methoxy product, whereas N,N-dimethylformamide (DMF) and methanol (MeOH) show high regioselectivity for the 6-position. To achieve the desired 2,6-dimethoxy substitution pattern of the target compound, reaction conditions would need to be tailored to force substitution at both positions, likely by using a strong base and appropriate temperature control.
Alkylation, to introduce the 5-methyl group, often follows the initial alkoxylation steps. Pyridine N-oxides are common intermediates that facilitate alkylation at the C2 or C4 positions via the addition of Grignard reagents. For C4-alkylation specifically, a strategy involving a maleate-derived blocking group on the pyridine nitrogen can be employed to direct Minisci-type decarboxylative alkylation exclusively to the C4 position. However, for the target compound's C5-methylation, a Directed Ortho Metalation strategy is often more suitable.
Directed Ortho Metalation (DoM) Strategies
Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of pyridine rings. This strategy utilizes a directing metalation group (DMG) on the ring, which coordinates to an organolithium base (like n-butyllithium or s-butyllithium) and directs deprotonation to the adjacent ortho position. This creates a stabilized aryllithium intermediate that can then react with an electrophile to introduce a desired substituent.
For the synthesis of this compound, a methoxy group at the C6 position could potentially serve as a DMG to direct lithiation to the C5 position. The subsequent reaction with an electrophile like methyl iodide would install the required methyl group. The presence of multiple substituents on the ring requires careful consideration of the directing ability of each group to achieve the desired regioselectivity. The amide and carbamate (B1207046) groups are among the most effective DMGs for pyridine rings. The use of hindered amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often necessary to prevent competitive nucleophilic attack on the electron-deficient pyridine ring.
Esterification Techniques for Carboxylic Acid Precursors
The final step in the synthesis of the target molecule is the formation of the ethyl ester from its corresponding carboxylic acid precursor, 2,6-dimethoxy-5-methylpyridine-3-carboxylic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or tosic acid (TsOH). The reaction is an equilibrium, and using the alcohol as the solvent helps to drive the reaction towards the ester product.
For pyridine carboxylic acids, specialized techniques may be required to avoid side reactions. One patented method involves reacting the pyridine carboxylic acid with an alkanol in the presence of an inert, water-immiscible organic solvent like benzene (B151609) and a lower alkyl sulfonic acid catalyst. The water formed during the reaction is removed as an azeotrope, which shifts the equilibrium to favor ester formation. Another approach involves converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl2), which can then be reacted with ethanol (B145695) in the presence of a base like triethylamine (B128534) to yield the final ester.
Optimization of Reaction Conditions and Catalyst Systems
Optimizing reaction conditions is paramount to achieving high yields and purity in the synthesis of complex molecules like this compound.
Solvent Effects on Reaction Yields and Selectivity
The choice of solvent can dramatically influence the outcome of synthetic steps. As noted in the alkoxylation of dichloropyridine precursors, solvent polarity and coordinating ability can dictate the regioselectivity of nucleophilic substitution. For example, a study on the synthesis of pyridine-3,5-dicarbonitriles found that using ethanol as a solvent with an amine base gave better results, while acetonitrile (B52724) was more effective with an ionic base, resulting in similar yields but in a much shorter time. In multicomponent reactions for pyridine synthesis, solvent-free conditions using a recyclable heteropolyacid catalyst have been shown to provide excellent yields (60-99%) and high selectivity at 80 °C. The selection of an appropriate solvent is thus a critical parameter to optimize for each step of the synthesis.
| Reaction Type | Solvent | Effect on Yield/Selectivity | Reference |
|---|---|---|---|
| Alkoxylation of Dichloropyridine | THF / CH2Cl2 | Favors 2-position substitution | |
| Alkoxylation of Dichloropyridine | DMF / MeOH | Highly regioselective for 6-position | |
| Multicomponent Pyridine Synthesis | Ethanol | Better yields with amine base | |
| Multicomponent Pyridine Synthesis | Acetonitrile | Faster reaction with ionic base | |
| Hantzsch-like Condensation | Solvent-free | Excellent yields (60-99%) |
Temperature and Pressure Control in Synthetic Sequences
Temperature is a critical variable in controlling reaction rates and selectivity. For instance, in a multi-component reaction to synthesize pyrazolo[3,4-b]quinolinones, optimizing the temperature to 60 °C was key to achieving a high yield (98%) in a short time. Some synthetic routes for pyridine derivatives employ high-pressure systems. A Q-tube reactor, which allows for reactions at elevated pressure, proved superior to conventional heating for the synthesis of thiochromeno[4,3-b]pyridine derivatives. Increasing the reaction temperature from 155 °C to 170 °C in this high-pressure system boosted the product yield from 82% to 93%. Such precise control over temperature and pressure can be essential for overcoming activation barriers and minimizing the formation of by-products.
Catalytic Approaches (e.g., Transition Metal Catalysis)
Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency and enable challenging transformations. Transition metal catalysis is particularly important in pyridine synthesis. Catalysts based on rhodium, iron, and ruthenium have been used for various pyridine ring-forming reactions, such as [2+2+2] cycloadditions of alkynes and nitriles. These catalytic pathways are often more atom-efficient and can proceed under milder conditions than traditional thermal methods. Furthermore, transition metals are instrumental in C-H functionalization reactions, which allow for the direct introduction of substituents onto a pre-formed pyridine ring, offering alternative and potentially more efficient routes to highly substituted products like this compound.
| Catalyst System | Reaction Type | Key Advantage | Reference |
|---|---|---|---|
| Ru(II) Complexes | Pyridine synthesis from alkynes | Alternative to thermally disfavored cycloadditions | |
| Rh-catalyzed | Hydroacylation and N-annulation | Convergent synthesis from aldehydes and alkynes | |
| Iron-catalyzed | Cyclization of ketoxime acetates | Green chemistry approach for symmetrical pyridines | |
| Silyl-iridium complex | meta-C-H alkylation | Achieves challenging C3-alkylation | |
| Ni-Al bimetallic | Enantioselective C-2 alkylation | Provides chiral pyridine derivatives |
Isolation and Purification Techniques for this compound
The successful synthesis of this compound is contingent upon effective isolation and purification to remove unreacted starting materials, catalysts, and byproducts. While specific literature detailing the purification of this exact compound is limited, established methodologies for analogous substituted pyridine carboxylates provide a robust framework for its isolation. The primary techniques employed are extraction, column chromatography, and recrystallization, often used in combination to achieve high purity.
Following the reaction, the initial workup typically involves quenching the reaction mixture, often with an aqueous solution, followed by extraction into an organic solvent. The choice of solvent is dictated by the solubility of the target compound and its immiscibility with the aqueous phase. Common extraction solvents for similar pyridine derivatives include ethyl acetate, dichloromethane, and chloroform. The organic layers are then combined, washed with brine to remove residual water, and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate.
Subsequent purification is most commonly achieved through silica (B1680970) gel column chromatography. nih.govnih.govmdpi.com This technique separates compounds based on their polarity. For pyridine carboxylate esters, a typical mobile phase consists of a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. nih.govnih.gov The polarity of the eluent is often gradually increased (gradient elution) to first elute nonpolar impurities, followed by the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC).
Crystallization is another powerful purification method, particularly for obtaining a final product of high purity. This technique relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered. For related pyridine derivatives, recrystallization is often performed using solvents such as ethanol, methanol, or mixtures of solvents like dichloromethane/methanol or ethanol/water. researchgate.netmdpi.com The selection of an appropriate solvent system is crucial and is determined empirically to find conditions where the target compound is soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain in solution.
In some instances, gas chromatography has been utilized for the separation of complex mixtures of substituted pyridines, demonstrating high resolution and sensitivity. nih.gov While primarily an analytical technique, it underscores the potential for chromatographic separation of such compounds.
A generalized procedure for the isolation and purification of this compound from a reaction mixture would involve:
Extraction: After completion of the synthesis, the reaction mixture is typically diluted with water and extracted multiple times with an organic solvent like ethyl acetate. The combined organic extracts are then washed with brine and dried.
Chromatography: The crude product obtained after solvent evaporation is subjected to column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., starting from 0% and gradually increasing to 20-40%) is a plausible eluent system. nih.govnih.gov Fractions containing the purified product, as identified by TLC, are collected and combined.
Recrystallization: The solid obtained after chromatography can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to yield the final product in high purity. researchgate.net
The following table summarizes the common techniques and specific parameters used for the purification of substituted pyridine carboxylates, which are applicable to this compound.
| Purification Technique | Stationary Phase | Mobile Phase / Solvent System | Elution/Crystallization Conditions | Reference |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Gradient elution, e.g., 0% to 40% Ethyl Acetate | nih.gov |
| Column Chromatography | Silica Gel | Cyclohexane (B81311)/Ethyl Acetate | Gradient elution, e.g., 0% to 30% Ethyl Acetate | nih.gov |
| Column Chromatography | Silica Gel | Dichloromethane | Isocratic or gradient elution | mdpi.com |
| Recrystallization | - | Ethanol | Dissolution at elevated temperature, followed by cooling | researchgate.net |
| Recrystallization | - | Dichloromethane/Methanol | Dissolution and subsequent slow cooling | mdpi.com |
| Recrystallization | - | Ethanol/Water | Dissolution in hot ethanol, followed by addition of water to induce precipitation | researchgate.net |
| Gas Chromatography | Polar (CAM) and Non-polar (DB-5) capillary columns | - | Temperature programmed elution | nih.gov |
Advanced Structural Characterization and Conformational Analysis
X-ray Crystallography of Ethyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate and its Co-crystals
A comprehensive search for publicly available single-crystal X-ray diffraction data for this compound or its co-crystals did not yield specific results. The following sections are structured to present such data, should it become available.
Bond Lengths, Bond Angles, and Torsional Angles Analysis
Detailed analysis of the crystal structure would provide precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. This data is fundamental for defining the molecular geometry.
Interactive Data Table: Hypothetical Bond Lengths and Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Length (Å) | Bond Angle (°) | Torsional Angle (°) |
| C2 | N1 | C6 | - | 118.5 | - |
| C3 | C2 | N1 | - | 122.0 | - |
| C4 | C3 | C(Carboxylate) | - | 120.0 | - |
| O(Methoxy) | C2 | N1 | - | 117.0 | - |
| O(Methoxy) | C6 | N1 | - | 117.0 | - |
| C(Ethyl) | O(Ester) | C(Carboxylate) | - | 116.0 | - |
Note: The data in this table is hypothetical and serves as a template for the presentation of actual crystallographic data.
Molecular Conformation in the Solid State
The solid-state conformation of the molecule would be determined by the torsional angles between the pyridine (B92270) ring and its substituents, namely the two methoxy (B1213986) groups and the ethyl carboxylate group. The planarity of the pyridine ring and the orientation of the substituents relative to it are key conformational features.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules within the crystal lattice is dictated by intermolecular forces. Analysis of the crystal packing would reveal the presence of any significant interactions such as hydrogen bonding (e.g., C-H···O or C-H···N), π-π stacking between pyridine rings, or van der Waals forces. These interactions govern the stability and physical properties of the crystalline solid.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights
A specific set of high-resolution 1D and 2D NMR spectra for this compound is not publicly available. The following sections describe the expected application of these techniques for this molecule.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Proximity
Two-dimensional NMR experiments are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the molecule's connectivity and spatial arrangement in solution.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, primarily identifying adjacent protons, such as those on the ethyl group of the ester.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity between the substituents and the pyridine ring. For instance, correlations from the methoxy protons to the C2 and C6 carbons of the pyridine ring would confirm their positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation of the rotatable bonds, such as the orientation of the ethyl carboxylate group relative to the pyridine ring.
Interactive Data Table: Expected NMR Data
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| Pyridine-H4 | ~8.0 | ~110 | C2, C3, C5, C6 | Methyl-H5, Methoxy-H6 |
| Methyl-H5 | ~2.3 | ~15 | C4, C5, C6 | Pyridine-H4, Methoxy-H6 |
| Methoxy-H2 | ~4.0 | ~53 | C2 | Methoxy-H6 |
| Methoxy-H6 | ~4.0 | ~53 | C6 | Pyridine-H4, Methyl-H5 |
| Ethyl-CH2 | ~4.3 | ~61 | C(Carboxylate) | Ethyl-CH3 |
| Ethyl-CH3 | ~1.4 | ~14 | C(Carboxylate), Ethyl-CH2 | Ethyl-CH2 |
| C2 | - | ~160 | - | - |
| C3 | - | ~115 | - | - |
| C5 | - | ~125 | - | - |
| C6 | - | ~160 | - | - |
| C(Carboxylate) | - | ~165 | - | - |
Note: The chemical shifts and correlations in this table are estimations based on related structures and serve as a guide for what would be expected from experimental data.
Conformational Dynamics in Solution via Variable Temperature NMR
By conducting NMR experiments at different temperatures, it is possible to study the dynamic processes within the molecule, such as the rotation around single bonds. For this compound, variable temperature NMR could provide insights into the rotational barrier of the ethyl carboxylate group and the methoxy groups. Changes in the NMR spectra, such as the broadening or sharpening of signals, can be analyzed to determine the energetic barriers for these conformational changes.
Analysis of Long-Range Coupling and Anisotropic Effects
Nuclear Magnetic Resonance (NMR) spectroscopy offers profound insights into molecular structure beyond simple proton and carbon counts. The analysis of long-range scalar couplings and anisotropic effects, in particular, allows for a detailed conformational elucidation of the molecule.
Long-range couplings (couplings over four or more bonds, ⁿJ where n ≥ 4) are typically small (0-3 Hz) but are highly dependent on the geometry of the intervening bonds, specifically the dihedral angles. In the case of this compound, long-range coupling can be anticipated between the single aromatic proton (H-4) and the protons of the methyl group at C-5, as well as the methoxy protons at C-2 and C-6. Observation of a ⁴J coupling between H-4 and the C-5 methyl protons would be expected, providing evidence for the planar arrangement of the pyridine ring.
Anisotropic effects arise from the magnetically non-uniform environment created by electron clouds of certain functional groups, such as the aromatic pyridine ring and the carbonyl group of the ethyl ester. rsc.orgresearchgate.net These groups generate their own local magnetic fields when placed in the external magnetic field of the NMR spectrometer. Nuclei located in the vicinity of these groups will experience a total magnetic field that is either stronger (deshielding) or weaker (shielding) than the external field, depending on their spatial position relative to the functional group. rsc.org
The pyridine ring induces a significant anisotropic effect, causing deshielding for protons located in the plane of the ring and shielding for protons located above or below the ring plane. Similarly, the carbonyl group of the ethyl ester at the C-3 position creates a conical region of shielding and deshielding. The spatial orientation of the ethyl ester group relative to the pyridine ring will influence the chemical shift of the nearby aromatic proton (H-4) and the C-2 methoxy group protons. Computational methods can be used to model these iso-chemical shielding surfaces to predict the conformational preferences of the rotatable ester and methoxy groups. researchgate.net
Table 1: Predicted Long-Range Couplings and Anisotropic Effects for this compound
| Interacting Nuclei | Coupling Type | Predicted Coupling Constant (Hz) | Expected Anisotropic Effect |
| H-4 and C5-CH₃ | ⁴J | ~0.5 - 1.0 | N/A |
| H-4 and C2-OCH₃ | ⁵J | < 0.5 | Deshielding of H-4 due to proximity to C2-methoxy group |
| H-4 and C3-COOCH₂CH₃ | ⁴J (to CH₂) | ~0.3 - 0.7 | Shielding/Deshielding of H-4 depending on ester conformation |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Fingerprints
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. aps.org These techniques are complementary and essential for confirming the presence of key structural motifs and probing conformational subtleties. nih.govcdnsciencepub.com
For this compound, the FT-IR and Raman spectra will be dominated by vibrations characteristic of the substituted pyridine ring, the ethyl ester, and the methoxy groups.
Pyridine Ring Vibrations: The pyridine ring will exhibit a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations are expected in the 1600-1400 cm⁻¹ region. researchgate.net Ring breathing modes, which are often strong in the Raman spectrum, provide a distinct signature for the heterocyclic core. researchgate.net
Ethyl Ester Vibrations: The most prominent feature will be the strong C=O stretching band in the FT-IR spectrum, typically observed around 1720-1740 cm⁻¹. The exact position is sensitive to the electronic effects of the pyridine ring. The C-O stretching vibrations of the ester will appear in the 1300-1100 cm⁻¹ region.
Methoxy and Methyl Group Vibrations: The C-H stretching vibrations of the methyl and methoxy groups will be observed in the 3000-2850 cm⁻¹ range. The asymmetric and symmetric bending vibrations of the methyl groups will appear around 1450 cm⁻¹ and 1380 cm⁻¹, respectively. The C-O stretching of the methoxy groups is expected to produce strong bands in the 1250-1000 cm⁻¹ region.
Conformational changes, such as the rotation of the ethyl ester or methoxy groups, can lead to subtle shifts in the vibrational frequencies and changes in band intensities. These spectral variations can serve as conformational fingerprints, allowing for the study of different rotamers present in the sample.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H (Aromatic) | Stretching | ~3100-3000 | Weak |
| C-H (Aliphatic) | Stretching | ~2980-2850 | Strong |
| C=O (Ester) | Stretching | ~1730 (Very Strong) | Medium |
| C=C, C=N (Ring) | Stretching | ~1600-1450 (Multiple bands) | Strong |
| C-H (Methyl) | Bending | ~1460, 1380 | Medium |
| C-O (Ester) | Stretching | ~1250-1100 (Strong) | Weak |
| C-O (Methoxy) | Stretching | ~1260, 1040 (Strong) | Medium |
| Pyridine Ring | Breathing | Weak | ~1000 (Strong) |
Advanced Mass Spectrometry (MS/MS, HRMS) for Fragmentation Pathway Elucidation and Isomeric Differentiation
Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are critical for confirming the molecular weight and elemental composition, as well as for elucidating the structure through controlled fragmentation. nih.govresearchgate.net
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of this compound (C₁₁H₁₅NO₄, Molecular Weight: 225.24 g/mol ) would show a prominent molecular ion peak ([M]⁺˙ or [M+H]⁺). HRMS would allow for the determination of the exact mass, confirming the elemental formula C₁₁H₁₅NO₄ and distinguishing it from any potential isomers. chemrxiv.org
MS/MS analysis involves the isolation of the molecular ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's connectivity. For this compound, several key fragmentation pathways can be predicted:
Loss of the Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form an acylium ion. libretexts.orgmiamioh.edu
Loss of Ethylene (B1197577) (McLafferty Rearrangement): If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (28 Da).
Cleavage of Methoxy Groups: Fragmentation can proceed via the loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups, followed by the loss of carbon monoxide (CO, 28 Da).
Pyridine Ring Fragmentation: At higher collision energies, the stable pyridine ring itself can undergo fragmentation, leading to smaller characteristic ions.
The specific fragmentation pattern is unique to the compound's structure and can be used to differentiate it from isomers, such as those where the substituents are at different positions on the pyridine ring.
Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound ([M+H]⁺ = m/z 226)
| Fragment m/z (Predicted) | Proposed Neutral Loss | Proposed Fragment Structure |
| 198 | C₂H₄ (Ethylene) | Product of McLafferty Rearrangement |
| 181 | C₂H₅O• (Ethoxy radical) | Acylium ion |
| 180 | C₂H₅OH (Ethanol) | Loss of ethanol (B145695) from [M+H]⁺ |
| 166 | C₂H₅OH + CH₂ | Subsequent loss from m/z 180 |
| 152 | C₂H₅OH + CO | Loss of CO from acylium ion |
Chemical Transformations and Derivatization Studies
Reactivity of the Pyridine (B92270) Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a target for electrophilic attack, leading to N-alkylation, quaternization, and N-oxidation reactions.
N-Alkylation and Quaternization Reactions
The pyridine nitrogen in ethyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate can act as a nucleophile and react with alkyl halides to form N-alkylated pyridinium (B92312) salts. This reaction introduces a positive charge on the nitrogen atom, significantly altering the electronic properties of the pyridine ring. The general scheme for this transformation involves the reaction of the parent compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide or ethyl bromide), to yield the corresponding N-alkylpyridinium salt.
These reactions are typically carried out in a suitable solvent, and the reactivity can be influenced by the nature of the alkylating agent and the reaction conditions. The formation of these quaternary ammonium (B1175870) compounds can be a key step in the synthesis of more complex molecules.
| Reactant | Reagent | Product |
| This compound | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | N-Alkyl-3-(ethoxycarbonyl)-2,6-dimethoxy-5-methylpyridinium Halide |
N-Oxidation and its Influence on Reactivity
The pyridine nitrogen can be oxidized to form an N-oxide derivative. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide. arkat-usa.orgyoutube.com The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-O bond introduces a dipole moment and can influence the regioselectivity of subsequent reactions on the pyridine ring. youtube.com
The presence of the N-oxide functionality can activate the pyridine ring towards certain nucleophilic substitution reactions and can also direct electrophilic substitution to different positions than the parent pyridine. youtube.com
| Reactant | Reagent | Product |
| This compound | Peroxy Acid (e.g., MCPBA) | This compound N-oxide |
Transformations of the Ester Group
The ethyl ester group at the 3-position of the pyridine ring is susceptible to various transformations, including hydrolysis, transesterification, and reduction.
Hydrolysis to Carboxylic Acid
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst. arkat-usa.org
Base-mediated hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which can then be protonated to give the free carboxylic acid. This method often provides higher yields due to the irreversible nature of the reaction. arkat-usa.org
| Reactant | Reagents | Product |
| This compound | 1. NaOH (aq), Heat2. H₃O⁺ | 2,6-dimethoxy-5-methylpyridine-3-carboxylic acid |
Transesterification Reactions
Transesterification involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield the corresponding methyl ester. This process is an equilibrium reaction, and to drive it to completion, a large excess of the reactant alcohol is often used. masterorganicchemistry.comorganic-chemistry.org
| Reactant | Reagents | Product |
| This compound | Methanol, Acid or Base Catalyst | Mthis compound |
Reduction to Aldehyde or Alcohol
The ester group can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.
Reduction to Aldehyde: The partial reduction of the ester to an aldehyde can be achieved using sterically hindered hydride reagents such as Diisobutylaluminium hydride (DIBAL-H). This reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. commonorganicchemistry.commasterorganicchemistry.comchemistrysteps.com The reaction proceeds through a stable tetrahedral intermediate which, upon aqueous workup, yields the aldehyde. chemistrysteps.com
| Reactant | Reagents | Product |
| This compound | 1. DIBAL-H, -78 °C2. H₂O | 2,6-dimethoxy-5-methylpyridine-3-carbaldehyde |
Reduction to Alcohol: Complete reduction of the ester to a primary alcohol can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄). orgoreview.comlibretexts.orgmasterorganicchemistry.com This reaction typically proceeds through an aldehyde intermediate, which is further reduced in situ to the alcohol. The reaction provides two alcohol products: the primary alcohol derived from the carboxylate portion and ethanol (B145695) from the ethyl group of the ester.
| Reactant | Reagents | Product |
| This compound | 1. LiAlH₄, THF2. H₂O | (2,6-dimethoxy-5-methylpyridin-3-yl)methanol and Ethanol |
Amidation and Hydrazinolysis
The ester functionality at the C-3 position is a prime site for nucleophilic acyl substitution, allowing for the synthesis of corresponding amides and hydrazides.
Amidation: The conversion of the ethyl ester to an amide can be achieved by reacting it with an amine. This reaction, known as aminolysis, typically requires heating and may be catalyzed by acids or bases. For instance, direct treatment of ethyl nicotinate (B505614) derivatives with ammonia (B1221849) or primary/secondary amines can yield the corresponding nicotinamides. For this compound, this transformation would involve heating the ester with a desired amine, potentially in a solvent like ethanol, to yield the N-substituted 2,6-dimethoxy-5-methylpyridine-3-carboxamide. The reaction is driven by the formation of the stable amide bond.
Hydrazinolysis: Similarly, the reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) leads to the formation of the corresponding hydrazide, 2,6-dimethoxy-5-methylpyridine-3-carbohydrazide. This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a solvent such as ethanol. Hydrazinolysis of ethyl nicotinate and its derivatives is a standard method for producing hydrazides, which are valuable intermediates in the synthesis of various heterocyclic compounds.
Table 1: Representative Amidation and Hydrazinolysis Reactions of Pyridine Esters
| Reaction | Substrate | Reagents | Product | Typical Conditions |
|---|---|---|---|---|
| Amidation | Ethyl nicotinate | Ammonium hydroxide (B78521) | Nicotinamide (B372718) | Stirring at room temperature for 24 hours. |
| Hydrazinolysis | Ethyl 2-chloronicotinate | Hydrazine hydrate | 2-Chloronicotinohydrazide | Reflux in ethanol. |
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of three electron-donating groups (two methoxy (B1213986) groups at C-2 and C-6, and a methyl group at C-5) in this compound significantly activates the ring, making electrophilic substitution feasible. The directing influence of these substituents determines the regioselectivity of these reactions.
The methoxy groups at C-2 and C-6 are strong activating, ortho-, para-directing groups, while the methyl group at C-5 is a weaker activating, ortho-, para-director. The only unsubstituted position on the ring is C-4. This position is para to the C-2 methoxy group and ortho to the C-5 methyl group. Both factors strongly favor electrophilic attack at the C-4 position. Therefore, halogenation of this compound is expected to be highly regioselective, yielding the 4-halo derivative.
Studies on the bromination of 2,6-dimethoxypyridine (B38085) show that the reaction with N-bromosuccinimide (NBS) occurs with excellent regioselectivity at the 3-position (para to one methoxy group and ortho to the other). By analogy, the C-4 position of the target molecule is the most activated and sterically accessible site for halogenation.
Table 2: Halogenation of Activated Pyridine Derivatives
| Reaction | Substrate | Reagents | Product | Key Finding |
|---|---|---|---|---|
| Bromination | 2,6-Dimethoxypyridine | N-Bromosuccinimide (NBS), Acetonitrile (B52724) | 3-Bromo-2,6-dimethoxypyridine | Excellent regioselectivity for the 3-position. |
Nitration: Direct nitration of pyridine itself requires harsh conditions and proceeds in low yield, typically affording the 3-nitro product. However, the activating groups on this compound are expected to facilitate nitration under milder conditions. The reaction of 2,6-dichloropyridine (B45657) with a mixture of concentrated sulfuric and nitric acid yields 2,6-dichloro-3-nitropyridine. For the highly activated target molecule, nitration is predicted to occur selectively at the C-4 position, directed by the powerful activating effects of the flanking methoxy and methyl groups. Nitration of 2-diethylamino-6-methylpyridine, for example, occurs at the 5-position, which is para to the activating diethylamino group.
Sulfonation: Sulfonation of pyridine is even more difficult than nitration and typically requires heating with fuming sulfuric acid at high temperatures, yielding pyridine-3-sulfonic acid. There is limited specific data on the sulfonation of highly activated dimethoxypyridine systems. However, based on general principles of electrophilic substitution, the reaction would be expected to proceed at the most electron-rich C-4 position. For instance, sulfonation of 2,6-dimethoxynaphthalene (B181337) occurs at the position adjacent to one of the methoxy groups.
Nucleophilic Substitutions and Rearrangements at Pyridine Ring Positions
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (C-2, C-4, C-6) to the nitrogen atom.
The methoxy groups at the C-2 and C-6 positions are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions. These positions are highly activated towards nucleophilic attack due to their ortho/para relationship to the ring nitrogen. Studies on the amination of methoxypyridines have shown that methoxy groups can be displaced by amines. For example, 2,6-dimethoxypyridine can undergo mono-amination with piperidine, where one of the methoxy groups is substituted.
For this compound, a strong nucleophile could potentially displace one or both of the methoxy groups. The reaction's feasibility would depend on the strength of the nucleophile and the reaction conditions. The presence of the electron-withdrawing carboxylate group at C-3 might further influence the reactivity of the adjacent C-2 methoxy group.
Table 3: Nucleophilic Displacement on Methoxypyridines
| Substrate | Nucleophile/Reagents | Product | Position of Substitution |
|---|---|---|---|
| 2,6-Dimethoxypyridine | Piperidine / NaH-LiI | 2-Methoxy-6-(piperidin-1-yl)pyridine | C-2 or C-6 |
| 3-Methoxypyridine | n-Butylamine / NaH-LiI | N-Butylpyridin-3-amine | C-3 |
Synthesis of Structurally Related Analogues and Derivatives.
The chemical scaffold of this compound offers a versatile platform for the synthesis of a wide array of structurally related analogues and derivatives. Through targeted modifications at the ethyl ester moiety, variations of the substituents on the pyridine ring, introduction of new functional groups, and the construction of fused heterocyclic systems, a diverse chemical space can be explored. These transformations are crucial for structure-activity relationship (SAR) studies and the development of new chemical entities with tailored properties.
Modifications at the Ethyl Ester Moiety.
The ethyl ester group at the C-3 position of the pyridine ring is a key functional handle that can be readily transformed into other functional groups such as carboxylic acids, amides, and alcohols. These modifications are fundamental steps in the derivatization of the parent compound.
Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid is typically achieved through alkaline hydrolysis. For instance, analogous transformations on substituted methyl pyridine-3-carboxylates have been successfully carried out using sodium hydroxide to yield the corresponding carboxylic acid. This reaction is a cornerstone for creating derivatives that require a free carboxylic acid group for further chemical modifications or for biological activity.
Amide Formation: The ethyl ester can be converted into a variety of amide derivatives through aminolysis. This can be achieved by direct reaction with amines, sometimes under catalysis, or by first converting the ester to the more reactive acid chloride or by using enzymatic catalysts. For example, the synthesis of nicotinamide derivatives has been effectively achieved from methyl nicotinate and various amines using lipase (B570770) catalysts like Novozym® 435 in continuous-flow microreactors, resulting in high yields. nih.gov This methodology offers a green and efficient route to a diverse range of amides.
Transesterification: While direct examples on the target molecule are not prevalent in the reviewed literature, transesterification is a standard method for modifying ester groups. This reaction would involve treating the ethyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the ethoxy group for a different alkoxy group. This allows for the synthesis of a series of ester analogues with varying steric and electronic properties.
Reduction: The ester functionality can be reduced to a primary alcohol, yielding the corresponding pyridylmethanol derivative. A common and effective method for this transformation on nicotinate esters is the use of sodium borohydride (B1222165) in methanol. researchgate.net This reaction provides a straightforward route to (2,6-dimethoxy-5-methylpyridin-3-yl)methanol, a valuable intermediate for further derivatization, such as etherification or oxidation to the corresponding aldehyde.
| Transformation | Starting Material Analogue | Reagents and Conditions | Product Analogue | Yield | Reference |
|---|---|---|---|---|---|
| Hydrolysis | Substituted methyl pyridine-3-carboxylate | NaOH, H₂O | Substituted pyridine-3-carboxylic acid | Not specified | google.com |
| Amide Formation | Methyl nicotinate | Isobutylamine, Novozym® 435, tert-amyl alcohol, 50°C, continuous flow | N-isobutylnicotinamide | 88.5% | nih.gov |
| Reduction | Methyl nicotinate | NaBH₄, Methanol, THF, reflux | 3-Pyridylmethanol | High | researchgate.net |
Variations of Alkoxy and Alkyl Substituents on the Pyridine Ring.
Demethylation of Methoxy Groups: The methoxy groups at the C-2 and C-6 positions can be selectively demethylated to the corresponding hydroxypyridines. A chemoselective method for the demethylation of methoxypyridines has been developed using L-selectride in THF at reflux temperature. researchgate.netelsevierpure.com This reaction allows for the unmasking of the hydroxyl groups, which can then serve as handles for further functionalization, such as etherification or esterification.
Substitution of Methoxy Groups: The methoxy groups can potentially be substituted with other nucleophiles. For instance, in a related system, 2-amino-4,6-dimethoxypyrimidine (B117758) hydrochloride can be heated to selectively demethylate at one position to yield 2-amino-4-hydroxy-6-methoxypyrimidine. prepchem.com Furthermore, processes have been developed for the synthesis of 2,3-diamino-6-methoxypyridine (B1587572) from 2-amino-6-chloro-3-nitropyridine (B151482) via a key methoxylation step using sodium methoxide (B1231860). google.com This suggests that the alkoxy groups can be introduced through nucleophilic aromatic substitution on a suitable halo-pyridine precursor.
Modification of Alkyl Substituents: The methyl group at the C-5 position can also be a site for modification, although this is generally more challenging than transformations of the ester or methoxy groups. Radical-based reactions or metal-catalyzed C-H activation could potentially be employed for functionalization. More commonly, variations of the alkyl group are achieved through de novo synthesis of the pyridine ring with the desired alkyl substituent in place. acs.orgorganic-chemistry.orgresearchgate.netresearchgate.net
| Transformation | Starting Material Analogue | Reagents and Conditions | Product Analogue | Yield | Reference |
|---|---|---|---|---|---|
| Demethylation | 4-Methoxypyridine | L-selectride, THF, reflux, 2 h | 4-Hydroxypyridine | Good | researchgate.net |
| Methoxylation | 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide, Methanol | 2-Amino-6-methoxy-3-nitropyridine | Not specified | google.com |
| Alkylation | Pyridine | 1,1-Diborylalkanes, 2-Me (2.0 equiv), 1,2-DME, 80°C, 18 h | C4-Alkylated pyridine | Good | acs.org |
Introduction of Additional Functional Groups.
The introduction of additional functional groups onto the pyridine ring can dramatically alter the properties of the parent compound. Electrophilic aromatic substitution reactions are the primary means to achieve this, though the regioselectivity is highly dependent on the directing effects of the existing substituents.
Halogenation: The electron-rich nature of the 2,6-dimethoxypyridine ring suggests that it would be susceptible to electrophilic halogenation. However, methods for the selective halogenation of such systems often require careful control of reaction conditions to avoid over-reaction or side reactions. General methods for pyridine halogenation exist, but their application to this specific substrate would need to be empirically determined.
Nitration: Nitration of pyridines typically requires harsh conditions due to the electron-deficient nature of the pyridine ring. However, the presence of two electron-donating methoxy groups in the target molecule would activate the ring towards electrophilic substitution. The nitration of 2,6-dichloropyridine can be achieved with a mixture of nitric acid and sulfuric acid, indicating that nitration of related pyridine derivatives is feasible. google.com
Formylation: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.orgwikipedia.orgresearchgate.net This reaction, which uses a mixture of a substituted formamide (B127407) (like DMF) and phosphorus oxychloride, generates a Vilsmeier reagent that acts as the formylating agent. Given the electron-rich character of the 2,6-dimethoxypyridine system, it is a likely candidate for formylation via this method. The position of formylation would be directed by the existing substituents.
| Transformation | Starting Material Analogue | Reagents and Conditions | Product Analogue | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | 2,6-Dichloropyridine | Conc. H₂SO₄, Conc. HNO₃ (98%), <50°C then 100-105°C, 5 h | 2,6-Dichloro-3-nitropyridine | Not specified | google.com |
| Formylation | Electron-rich arenes | DMF, POCl₃ | Aryl aldehyde | Varies | wikipedia.org |
Heterocyclic Annulation onto the Pyridine Core.
Fusing an additional heterocyclic ring onto the pyridine core of this compound can lead to novel polycyclic systems with unique chemical and biological properties. This can be achieved by utilizing the existing functional groups on the pyridine ring to build the new ring.
Thieno[2,3-b]pyridines: The synthesis of thieno[2,3-b]pyridines often starts from a functionalized pyridine precursor. A common method involves the reaction of a 2-chloropyridine-3-carbonitrile with a sulfur-containing reagent, followed by cyclization. researchgate.net For the target molecule, this would likely require prior conversion of the 2-methoxy group to a leaving group like chloro and the ester at the 3-position to a nitrile.
Furo[2,3-b]pyridines: Furo[2,3-b]pyridines can be synthesized through various routes, including the intramolecular cyclization of a 2-alkoxypyridine derivative. A concise synthesis of furo[2,3-b]pyridines has been described starting from 2,5-dichloronicotinic acid, which undergoes esterification and subsequent SNAr reaction with ethyl 2-hydroxyacetate followed by cyclization. nih.gov This suggests a potential pathway from a suitably functionalized derivative of the target compound.
Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridines can be achieved by annelating a pyrazole (B372694) ring onto a pyridine core. A common strategy involves the reaction of a 2-hydrazinopyridine (B147025) derivative with a 1,3-dicarbonyl compound or its equivalent. cdnsciencepub.com Alternatively, a pyridine ring can be constructed onto a pre-existing 5-aminopyrazole. For example, 5-amino-1-phenylpyrazole (B52862) can be cyclized with α,β-unsaturated ketones in the presence of ZrCl₄ to form pyrazolo[3,4-b]pyridines. mdpi.com Another route involves the reaction of 5,6-diphenyl-3-hydrazino-1,2,4-triazine with various reagents to ultimately form complex pyrazolo[3,4-b]pyridine systems. nih.gov
| Fused Heterocycle | Starting Material Analogue | Reagents and Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Furo[2,3-b]pyridine | Ethyl 2,5-dichloronicotinate | Ethyl 2-hydroxyacetate, NaH, THF, 0°C to rt | Substituted furo[2,3-b]pyridine | Not specified | nih.gov |
| Pyrazolo[3,4-b]pyridine | 5-Amino-1-phenyl-pyrazole and α,β-unsaturated ketone | ZrCl₄, DMF, EtOH, 95°C, 16 h | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 13-28% | mdpi.com |
| Pyrazolo[3,4-b]pyridine | 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Benzoylacetone, EtOH, piperidine, reflux | Substituted pyrazolo[3,4-b]pyridine | Not specified | nih.gov |
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Calculations on Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with high accuracy. nih.gov Functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to perform these calculations. materialsciencejournal.org
Geometry Optimization and Conformational Landscapes
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For Ethyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate, this process would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.
The presence of rotatable bonds, such as those in the ethyl ester and methoxy (B1213986) groups, gives rise to a complex conformational landscape with multiple possible conformers. A Potential Energy Surface (PES) scan can be performed by systematically rotating these bonds to identify the global minimum energy conformer, which represents the most populated and stable structure of the molecule. This analysis is crucial as the molecular conformation dictates its physical and biological properties.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. materialsciencejournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For similar heterocyclic compounds, DFT calculations have been used to determine these energies and predict reactivity. materialsciencejournal.orgdntb.gov.ua Time-Dependent DFT (TD-DFT) is often employed to study electronic transitions and absorption spectra. materialsciencejournal.org
Illustrative Data for a Pyridine (B92270) Derivative (Note: Data is for a different compound)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -1.85 |
| Energy Gap (ΔE) | 4.65 |
Electrostatic Potential Surfaces and Reactivity Prediction
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution around a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions represent positive potential, highlighting electron-poor areas prone to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the methoxy and carboxylate groups and the nitrogen atom of the pyridine ring, identifying these as sites for electrophilic interaction. The hydrogen atoms would exhibit positive potential. This analysis is invaluable for predicting intermolecular interactions and reactive sites. nih.gov
Spectroscopic Property Predictions (NMR, IR, UV-Vis)
DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structure validation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. scielo.org.za Theoretical predictions often show excellent correlation with experimental spectra, aiding in the correct assignment of signals. scielo.org.za
IR Spectroscopy: DFT can compute the vibrational frequencies and intensities of a molecule. These theoretical frequencies correspond to specific vibrational modes (e.g., stretching, bending) of functional groups. Comparing the calculated IR spectrum with the experimental one helps in assigning the absorption bands. For aromatic C-H stretching, bands typically appear between 3100-3000 cm⁻¹. scielo.org.za
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the maximum absorption wavelengths (λmax) and oscillator strengths. materialsciencejournal.org These calculations help identify the nature of electronic transitions, often corresponding to HOMO-LUMO excitations. materialsciencejournal.org
Illustrative Comparison of Predicted vs. Experimental Wavenumbers (Note: Data is for a different compound)
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3248 | 3255 |
| C-H Stretch (sp³) | 2962 | 2970 |
| C=O Stretch | 1627 | 1635 |
Quantum Chemical Descriptors and Molecular Docking Studies
Molecular Descriptors for Structure-Activity Relationship (SAR)
Quantum chemical descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are used to quantify the reactivity and stability of a molecule. nih.gov These descriptors are valuable in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a molecule's structural or physicochemical properties with its biological activity. nih.gov
For instance, a higher electrophilicity index suggests a greater capacity to accept electrons, which can be correlated with certain biological interactions. These parameters help in screening and designing molecules with desired activities, such as antioxidant or antimicrobial properties. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug design, this involves docking a small molecule (ligand), such as this compound, into the active site of a target protein. The simulation calculates a binding score, which estimates the binding affinity between the ligand and the protein. nih.gov These studies are essential for understanding the mechanism of action and for designing more potent analogs. Dihydropyridine (B1217469) derivatives, which are structurally related, have been investigated using molecular docking to evaluate their potential as therapeutic agents. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational flexibility and intermolecular interactions of a molecule like this compound.
The conformational landscape of this molecule is primarily dictated by the rotational freedom around several key single bonds. These include the bonds connecting the methoxy groups to the pyridine ring, the bond between the ester group and the ring, and the internal bonds of the ethyl group. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy conformers and the transition barriers between them.
For instance, a simulation could track the dihedral angles of the methoxy groups relative to the plane of the pyridine ring. This would reveal whether they are preferentially planar or adopt a non-planar orientation to minimize steric hindrance with adjacent substituents. Similarly, the orientation of the ethyl carboxylate group, which is crucial for its interaction with biological targets or its role in chemical reactions, can be extensively sampled. The flexibility of this group can be characterized by monitoring the distribution of relevant torsion angles over the simulation time.
A hypothetical analysis of a 100-nanosecond MD simulation in an aqueous solvent might yield data on the principal dihedral angles, as illustrated in the interactive table below. Such data would be instrumental in understanding the molecule's shape and how it might adapt its conformation upon binding to a receptor or participating in a chemical transformation.
Interactive Table: Hypothetical Dihedral Angle Distributions from MD Simulation
| Dihedral Angle | Mean (degrees) | Standard Deviation (degrees) | Predominant Conformation(s) |
| C2-O-C(methoxy1)-H | 178.5 | 15.2 | Anti-periplanar |
| C6-O-C(methoxy2)-H | -175.3 | 18.1 | Anti-periplanar |
| C3-C(carbonyl)-O-C(ethyl) | 179.1 | 10.5 | Trans |
| C(carbonyl)-O-C(ethyl)-C | 65.2 | 25.8 | Gauche |
Computational Studies on Reaction Mechanisms and Transition States
Computational quantum chemistry methods, such as Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. These methods can be used to map the potential energy surface of a reaction, locating reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, several types of reactions could be investigated.
One area of interest would be the functionalization of the pyridine ring. Although the ring is electron-rich due to the methoxy substituents, electrophilic aromatic substitution could be computationally modeled to predict the most likely site of attack and the activation energy for the reaction. Transition state theory calculations could be performed for reactions at different positions on the ring to understand the regioselectivity. oberlin.edu
A hypothetical study on the nitration of the pyridine ring might involve calculating the activation energies for the formation of the sigma complex at different positions. The results, as shown in the interactive table below, would predict the most favorable reaction pathway.
Interactive Table: Hypothetical Activation Energies for Electrophilic Nitration
| Position of Attack | Calculated Activation Energy (kcal/mol) | Relative Rate | Predicted Major Product |
| C4 | 18.5 | 1.00 | Yes |
| C5 (H) | 25.2 | 1.2 x 10-5 | No |
Chemoinformatics and Virtual Screening Approaches for Analogue Design
Chemoinformatics and virtual screening are powerful computational strategies for designing new molecules with desired properties, starting from a known compound like this compound. mdpi.com These approaches are widely used in drug discovery to identify novel candidates with improved potency, selectivity, or pharmacokinetic profiles. ijfmr.comijfmr.com
The process typically begins by creating a virtual library of analogues. This can be done by systematically modifying the parent structure, for example, by changing the substituents on the pyridine ring, altering the ester group, or introducing different functional groups. Chemoinformatic tools can be used to ensure the chemical diversity and drug-likeness of the designed library.
Once the virtual library is constructed, virtual screening can be employed to prioritize compounds for synthesis and experimental testing. mdpi.com A common approach is ligand-based virtual screening, where the analogues are compared to the parent molecule in terms of their structural and physicochemical properties. mdpi.com This can involve calculating molecular descriptors, such as molecular weight, lipophilicity (logP), and polar surface area, to identify analogues with a desirable property profile. Three-dimensional shape similarity and pharmacophore modeling are other powerful techniques to find molecules that mimic the spatial arrangement of the key chemical features of the parent compound.
If a biological target for this compound is known, structure-based virtual screening can be performed. This involves docking the virtual library of analogues into the binding site of the target protein to predict their binding affinity and orientation. ijfmr.com The results of such a screening campaign can be summarized in a table, as shown below, to aid in the selection of the most promising candidates.
Interactive Table: Hypothetical Virtual Screening Results for Analogue Library
| Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations | Predicted ADMET Profile |
| AN-001 | 5-CF3 | -8.5 | 0 | Favorable |
| AN-002 | 6-Cl | -7.9 | 0 | Favorable |
| AN-003 | 3-CONH2 | -7.2 | 0 | Potential solubility issue |
| AN-004 | Ethyl -> Isopropyl | -8.1 | 0 | Favorable |
Pre Clinical Biological Evaluation and Mechanistic Investigations
In Vitro Biological Activity Screening (excluding human trials)
No peer-reviewed studies or database entries detailing the in vitro biological activity of Ethyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate were identified.
Enzyme Inhibition Studies (e.g., Kinases, Receptors, Metabolic Enzymes)
There are no available research articles or bioassay data reporting the effects of this compound on any enzyme systems, including but not limited to kinases, receptors, or metabolic enzymes.
Receptor Binding Assays
No studies have been published that investigate the binding affinity or potential interaction of this compound with any biological receptors.
Antimicrobial Activity against specific microbial strains (e.g., bacteria, fungi)
There is no available data from antimicrobial screening assays to indicate whether this compound possesses any activity against specific bacterial or fungal strains.
Exploration of Potential Biological Targets and Pathways
Due to the lack of primary biological activity data, there has been no exploration of potential biological targets or pathways for this compound.
Target Identification and Validation Strategies
No studies concerning the identification or validation of biological targets for this compound have been reported in the scientific literature.
Investigation of Molecular Mechanisms of Action (e.g., pathway modulation, protein-ligand interactions)
Detailed experimental studies elucidating the specific molecular mechanisms of action for this compound are not extensively available in the current body of scientific literature. The precise biological pathways modulated by this compound and its direct protein-ligand interactions have not been fully characterized.
However, based on the broader class of pyridine (B92270) derivatives, it is plausible that its activity could stem from interactions with various biological targets. Pyridine scaffolds are known to be key components in molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific arrangement of substituents—the ethyl carboxylate, two methoxy (B1213986) groups, and a methyl group on the pyridine ring—would theoretically govern its binding affinity and selectivity for a particular protein target.
For related pyridine compounds, molecular docking studies have been employed to predict binding modes within the active sites of enzymes or receptors. For instance, studies on other pyridine-3-carbonitrile (B1148548) derivatives have explored their interactions with targets like caspase-3, suggesting potential roles in apoptosis. It is hypothesized that the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and carboxylate groups of this compound could act as hydrogen bond acceptors, while the methyl group could engage in hydrophobic interactions within a protein's binding pocket. Further research, including in vitro binding assays and cellular thermal shift assays, would be necessary to identify the specific protein targets and elucidate the downstream pathway modulation.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Comprehensive Structure-Activity Relationship (SAR) studies specifically for this compound and its close analogs are not well-documented. Such studies are crucial for understanding how different parts of the molecule contribute to its biological activity and for guiding the design of more potent and selective compounds.
Impact of Substituent Modifications on Biological Activity
While direct SAR data for this compound is limited, general principles from related pyridine derivatives can provide insights. The biological activity of pyridine-based compounds is highly dependent on the nature and position of their substituents.
A hypothetical SAR exploration for this compound could involve systematic modifications at several key positions:
The Ethyl Ester Group (C3): Altering the ester to other functional groups such as an amide, a carboxylic acid, or a nitrile could significantly impact the compound's polarity, hydrogen bonding capacity, and ultimately its biological activity.
The Methoxy Groups (C2 and C6): The presence and position of methoxy groups are known to influence the antiproliferative activity of some pyridine derivatives, possibly by affecting the molecule's polarity and interaction with biological targets. nih.gov Replacing these with other alkoxy groups of varying chain lengths or with hydrogen atoms would help to probe the importance of these substituents.
The Methyl Group (C5): The steric and electronic effects of the methyl group at the C5 position could be critical for activity. SAR studies on other 5-substituted pyridine analogs have shown that the size of the substituent at this position can influence binding affinity to receptors. nih.gov
The following interactive table illustrates a hypothetical SAR study based on modifications to the core structure of this compound, with postulated effects on a generic biological activity.
| Compound ID | R1 (C3) | R2 (C2, C6) | R3 (C5) | Postulated Biological Activity (IC50, µM) |
| Parent | -COOEt | -OCH3 | -CH3 | Baseline |
| Analog 1 | -COOH | -OCH3 | -CH3 | Potentially altered solubility and activity |
| Analog 2 | -CONH2 | -OCH3 | -CH3 | Potentially different hydrogen bonding |
| Analog 3 | -COOEt | -OH | -CH3 | Increased polarity, potential for new interactions |
| Analog 4 | -COOEt | -OCH3 | -H | Reduced steric hindrance, altered electronics |
| Analog 5 | -COOEt | -OCH3 | -Cl | Altered electronic properties |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.com For this compound, a pharmacophore model has not been specifically developed due to the lack of a defined biological target and a set of active analogs.
Generally, the development of a pharmacophore model for a compound like this would involve:
Identifying a set of active and inactive analogs through synthesis and biological testing.
Conformational analysis of these molecules to determine their low-energy shapes.
Aligning the molecules and identifying common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for activity.
A hypothetical pharmacophore model for this class of compounds might include features such as a hydrogen bond acceptor (from the ester carbonyl), two hydrogen bond acceptors (from the methoxy oxygens), a hydrophobic feature (from the methyl group), and an aromatic ring feature (from the pyridine core).
Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual compound libraries to identify novel molecules with the potential for similar biological activity. This approach facilitates lead optimization by guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. For instance, 2D-QSAR and 3D-pharmacophore models have been successfully applied to other pyridine-3-carbonitrile derivatives to guide the design of vasorelaxant agents. rsc.orgresearchgate.net
Potential Applications Beyond Pre Clinical Biology
Applications in Material Science
The unique arrangement of atoms and functional groups within Ethyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate makes it a candidate for investigation in various areas of material science.
Coordination Chemistry and Ligand Design for Metal Complexes
The pyridine (B92270) nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. The electronic properties of the pyridine ring, and consequently the coordinating ability of the nitrogen atom, can be tuned by the substituents on the ring.
In this specific molecule, the presence of two electron-donating methoxy (B1213986) groups at the 2 and 6 positions is expected to increase the electron density on the pyridine ring, thereby enhancing the Lewis basicity of the nitrogen atom and its affinity for metal cations. The methyl group at the 5-position and the ethyl carboxylate group at the 3-position can also influence the steric and electronic environment around the coordination center.
The ester functional group could potentially act as a secondary binding site, allowing the molecule to function as a bidentate ligand, chelating a metal ion through both the pyridine nitrogen and one of the oxygen atoms of the carboxylate group. The formation of such chelate complexes often leads to enhanced thermodynamic stability.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Ions |
| Monodentate | Coordination occurs solely through the pyridine nitrogen atom. | Transition metals (e.g., Cu(II), Zn(II), Co(II)) |
| Bidentate (N,O-chelation) | Coordination involves both the pyridine nitrogen and an oxygen from the ethyl carboxylate group, forming a chelate ring. | Lanthanides, transition metals |
Research on structurally similar pyridine-dicarboxylate esters has shown their utility as O,N,O-pincer ligands in forming complexes with metals like copper(II). While direct studies on this compound are not prevalent, the principles of coordination chemistry suggest its potential in designing novel metal-organic frameworks (MOFs), catalysts, and magnetic materials.
Optoelectronic Properties (e.g., Fluorescence, Luminescence)
Pyridine-containing compounds are known to exhibit interesting photophysical properties, including fluorescence and luminescence, which are highly dependent on the nature and position of substituents on the pyridine ring. These properties are critical for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
The electronic structure of this compound, with its electron-rich dimethoxy-substituted pyridine ring and an electron-withdrawing ethyl carboxylate group, suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. ICT is a key process that can lead to fluorescence. The extent of this charge transfer and the resulting emission properties would be influenced by the solvent polarity.
While specific studies on the optoelectronic properties of this exact compound are limited, research on other substituted pyridine derivatives has demonstrated that tuning the electronic nature of the substituents can lead to materials with desirable luminescent characteristics. For instance, pyridine-carbazole acrylonitrile (B1666552) derivatives have been shown to be highly fluorescent in the solid state. Further investigation into the photophysical properties of this compound could reveal its potential for use in optoelectronic devices.
Polymer Science Applications (e.g., Monomer, Cross-linking Agent)
Functionalized pyridines can serve as monomers in the synthesis of polymers with tailored properties. The pyridine unit can be incorporated into the polymer backbone or as a pendant group, imparting specific functionalities such as metal coordination sites, pH-responsiveness, or catalytic activity.
This compound possesses a reactive ester group that could potentially undergo hydrolysis to the corresponding carboxylic acid. This carboxylic acid derivative could then be used as a monomer in condensation polymerization reactions to form polyesters or polyamides. The resulting polymers would feature the dimethoxy-methyl-pyridine moiety as a repeating unit, which could influence the thermal and mechanical properties of the material and introduce sites for metal coordination or other post-polymerization modifications.
Furthermore, if the molecule were to be modified to contain two reactive functional groups, it could act as a cross-linking agent to create three-dimensional polymer networks. For example, conversion of the ethyl ester to a more reactive group and introduction of another reactive site on the molecule could enable it to link different polymer chains together, thereby enhancing the mechanical strength and thermal stability of the material.
Role in Analytical Chemistry (excluding basic identification)
Beyond its potential in material synthesis, this compound and its derivatives could find applications in the field of analytical chemistry.
Derivatization for Enhanced Detection in Advanced Chromatographic Techniques
In chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC), particularly when coupled with mass spectrometry (MS), derivatization is often employed to improve the volatility, thermal stability, and detectability of analytes. Pyridine-containing reagents have been successfully used for this purpose.
For instance, pyridine-3-sulfonyl chloride is a known derivatizing agent for steroidal estrogens, enhancing their ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). Similarly, pyridine-carboxylate derivatives have been used to derivatize hydroxysteroids for analysis by LC-ESI-MS. researchgate.netnih.gov These derivatization strategies often lead to a significant increase in sensitivity and specificity of the analytical method.
Following this principle, a derivative of this compound, such as the corresponding acyl chloride, could potentially be used as a derivatizing agent for analytes containing hydroxyl or amino groups. The presence of the pyridine ring would likely enhance the ionization efficiency in ESI-MS, leading to lower detection limits.
Table 2: Potential Derivatization Applications
| Analyte Functional Group | Potential Derivatization Reaction | Benefit in Chromatography |
| Hydroxyl (-OH) | Esterification with the corresponding acyl chloride derivative. | Increased volatility for GC, enhanced ionization for LC-MS. |
| Primary/Secondary Amine (-NH2, -NHR) | Amidation with the corresponding acyl chloride derivative. | Improved chromatographic peak shape and enhanced detectability. |
As a Reference Standard in Complex Mixtures Analysis
In quantitative analytical chemistry, reference standards are crucial for the accurate determination of the concentration of a substance in a sample. A reference standard is a highly purified compound that is used to calibrate analytical instruments and to validate analytical methods.
While there is no direct evidence of this compound being used as a commercially available analytical standard, its stable, crystalline nature would be a prerequisite for such an application. If this compound were to be identified as a metabolite of a drug, a degradation product of a material, or an environmental contaminant, a highly purified version of it would be required as a reference standard for its quantification in various matrices. For example, various ethyl pyridine carboxylate isomers are available as analytical standards for use in different analytical applications.
The development of a certified reference material for this compound would involve its synthesis at high purity, thorough characterization to confirm its identity and to quantify any impurities, and assessment of its stability under specified storage conditions.
Potential in Catalysis
The catalytic potential of this compound is a largely unexplored area within chemical research. While the pyridine scaffold is a fundamental component in numerous catalysts, specific studies detailing the catalytic activity of this particular compound are not prevalent in current scientific literature. However, by examining the functional groups present in its structure—namely the pyridine ring, methoxy groups, and the ethyl carboxylate moiety—it is possible to theorize on its potential applications in various catalytic domains. The electron-donating methoxy groups and the electron-withdrawing carboxylate group create a unique electronic environment on the pyridine ring that could be harnessed in catalytic cycles.
As a Ligand in Homogeneous or Heterogeneous Catalysis
The structure of this compound contains multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons, making it a candidate for use as a ligand in coordination chemistry. These lone pairs can coordinate with a metal center, forming a metal-ligand complex that can function as a catalyst.
Pyridine-carboxylate derivatives, in a general sense, have been successfully employed as multifunctional ligands to assemble new coordination compounds. For instance, copper(II) complexes incorporating pyridine-carboxylate ligands have demonstrated effectiveness as catalysts in the mild oxidation of cycloalkanes. mdpi.com These systems can catalyze the oxidation of substrates like cyclohexane (B81311) and cycloheptane (B1346806) to their corresponding alcohols and ketones. mdpi.com The presence of the pyridine-carboxylate ligand is considered a key factor in the catalytic activity of these complexes. mdpi.com
Theoretically, this compound could coordinate to various transition metals through its pyridine nitrogen and potentially the oxygen atoms of the carboxylate or methoxy groups. The resulting metal complex could then be investigated for activity in reactions such as:
Oxidation Reactions: Similar to established copper-based systems. mdpi.com
Cross-Coupling Reactions: Where pyridine-based ligands are frequently used to stabilize and activate metal catalysts like palladium or nickel.
C-H Functionalization: A field where transition-metal catalysis is prominent for modifying pyridine rings and other substrates. beilstein-journals.org
Despite this theoretical potential, there are no specific, published research findings or performance data for catalytic systems employing this compound as a ligand.
Organocatalytic Applications
Organocatalysis utilizes small organic molecules, free of metals, to accelerate chemical reactions. Pyridine and its derivatives are a well-established class of organocatalysts, primarily functioning as basic catalysts or nucleophilic catalysts. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to act as a Brønsted base (proton acceptor) or a Lewis base (electron donor).
The potential for this compound to act as an organocatalyst would likely revolve around this basic nitrogen center. The electronic properties of the ring, modified by the methoxy and carboxylate substituents, would modulate the basicity and nucleophilicity of the nitrogen atom, influencing its catalytic efficacy.
Recent advancements in photochemistry have explored the use of organocatalysts for the functionalization of pyridines themselves via pyridinyl radicals, demonstrating the diverse reactivity of this heterocyclic system. researchgate.net While these studies focus on modifying the pyridine ring, they underscore the catalytic relevance of the pyridine scaffold. Pyridine N-oxides, a related class of compounds, have also been used as precursors for oxygen-centered radicals in photoredox-catalyzed C-H functionalization reactions. acs.org
However, as with its application as a ligand, the specific use of this compound as an organocatalyst has not been documented in peer-reviewed literature. Research would be required to evaluate its effectiveness in classic organocatalytic transformations, such as acylation reactions, Baylis-Hillman reactions, or Michael additions, and to determine how its specific substitution pattern influences reaction outcomes.
Structure Activity/property Relationships of Ethyl 2,6 Dimethoxy 5 Methylpyridine 3 Carboxylate
Correlating Structural Features with Synthetic Feasibility and Yields
One of the most established methods for pyridine (B92270) synthesis is the Hantzsch dihydropyridine (B1217469) synthesis, which involves a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. wikipedia.org To synthesize the target molecule via a Hantzsch-type reaction, specialized starting materials would be required to introduce the methoxy (B1213986) and methyl groups at the correct positions. The initial product is a dihydropyridine, which must then be oxidized to the aromatic pyridine ring. wikipedia.org The efficiency of this final aromatization step can be sensitive to the electronic nature of the substituents, with the dense arrangement of both electron-donating and withdrawing groups potentially complicating this process.
Relationship between Molecular Conformation and Spectroscopic Signatures
The spectroscopic profile of a molecule provides a detailed fingerprint of its electronic and structural arrangement. While experimental spectra for Ethyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate are not widely published, its expected spectroscopic signatures can be accurately predicted based on the analysis of its functional groups and data from analogous compounds. mdpi.comresearchgate.net
The conformation of the molecule, particularly the orientation of the ethyl carboxylate and methoxy groups relative to the pyridine ring, will influence the electronic environment of each atom and thus its spectroscopic signals. Free rotation may occur around the C-O bonds of the methoxy groups and the C-C and C-O bonds of the ethyl ester group, although some rotational hindrance may be present due to steric interactions with adjacent substituents.
Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Expected Signatures |
|---|---|
| 1H NMR |
- Aromatic Proton (H4): A singlet expected around δ 7.5-8.0 ppm. Its precise shift is influenced by the deshielding effect of the adjacent ester and the shielding from the methoxy groups.
|
| 13C NMR | - C=O (Ester): A signal in the δ 165-170 ppm region. - Aromatic Carbons (C2, C6): Signals for carbons bearing methoxy groups expected around δ 155-160 ppm. - Aromatic Carbons (C3, C5): Signals for substituted carbons expected in the δ 110-140 ppm range. - Aromatic Carbon (C4): Unsubstituted carbon signal expected in the δ 120-135 ppm range. - OCH3 Carbons: Signals around δ 55-60 ppm. - OCH2CH3 Carbon: Signal around δ 60-65 ppm. - CH3 Carbon (C5): Signal around δ 15-20 ppm. - OCH2CH3 Carbon: Signal around δ 14-15 ppm. |
| Infrared (IR) Spectroscopy | - C=O Stretch (Ester): Strong absorption band around 1720-1740 cm-1. - C-O Stretch (Ester & Methoxy): Strong bands in the 1200-1300 cm-1 region. - Aromatic C=C and C=N Stretches: Multiple bands in the 1450-1600 cm-1 region. - Csp3-H Stretch (Methyl & Ethyl): Bands in the 2850-3000 cm-1 region. |
| Mass Spectrometry (MS) | - Molecular Ion (M+): A peak corresponding to the molecular weight of C11H15NO4 (225.24 g/mol). - Key Fragments: Loss of the ethoxy group (-OC2H5) to give [M-45]+, loss of the ethyl group (-C2H5) to give [M-29]+, and loss of a methyl group from a methoxy substituent (-CH3) to give [M-15]+. |
Influence of Substituent Electronic and Steric Effects on Reactivity
The reactivity of the pyridine ring is governed by the interplay of electronic and steric effects of its substituents. Pyridine itself is less reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. nih.gov However, the substituents on this compound drastically alter this intrinsic reactivity.
Electronic Effects: The electronic influence of a substituent is often quantified by Hammett constants (σ), which describe the electron-donating or electron-withdrawing ability of a group. rsc.orgsciepub.comresearchgate.net
Methyl Group (-CH₃): At the 5-position, the methyl group is a weak electron-donating group through induction and hyperconjugation (σ < 0), further increasing the ring's electron density.
Ethyl Carboxylate Group (-COOCH₂CH₃): At the 3-position, this is a moderately strong electron-withdrawing group (EWG) through both induction and resonance (σ > 0). It deactivates the ring by pulling electron density away.
Steric Effects: Steric hindrance plays a crucial role in directing the approach of reagents. The two methoxy groups at positions 2 and 6, along with the ethyl carboxylate at position 3, create a crowded environment on one side of the molecule. This steric bulk can hinder or prevent reactions at these positions or at the nitrogen atom. For example, the N-alkylation of the pyridine nitrogen might be slower compared to less substituted pyridines due to the steric shielding by the two ortho-methoxy groups. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques used to correlate the chemical structure of compounds with their biological activities or physical properties, respectively. nih.govresearchgate.netresearchgate.net For a molecule like this compound, these models could be invaluable for predicting its behavior and guiding the design of new analogues with desired properties.
A typical QSAR/QSPR study involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a mathematical model that relates these descriptors to an observed activity or property. nih.gov For pyridine derivatives, a wide range of biological activities have been modeled, including antifungal, anti-inflammatory, and antiproliferative effects. nih.govresearchgate.netnih.gov
Relevant Molecular Descriptors for Modeling: To build a QSAR or QSPR model for this compound, several classes of descriptors would be relevant.
| Descriptor Class | Specific Examples | Relevance to this compound |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges, Hammett constants (σ) | Describes the molecule's ability to participate in electrostatic or charge-transfer interactions. The combination of strong EDGs (-OCH3, -CH3) and an EWG (-COOEt) creates a significant dipole moment. |
| Steric | Molecular volume, Surface area, Molar refractivity, Sterimol parameters | Quantifies the size and shape of the molecule, which is critical for binding to a biological target (e.g., an enzyme active site). The bulky methoxy and ethyl ester groups contribute significantly to its steric profile. |
| Lipophilic | LogP (octanol-water partition coefficient), Polar Surface Area (PSA) | Relates to the molecule's solubility and ability to cross biological membranes. The ester and methoxy groups contribute to both lipophilic and polar character. |
| Topological | Connectivity indices (e.g., Kier & Hall), Wiener index | Numerical representation of the molecular structure, encoding information about branching and connectivity. |
By developing a QSAR model for a series of analogues of this compound, researchers could predict which structural modifications (e.g., changing the ester group, altering the substitution pattern) would be most likely to enhance a specific biological activity. Similarly, a QSPR model could predict physical properties like solubility, boiling point, or chromatographic retention time, aiding in the development and purification processes.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of highly functionalized pyridine (B92270) derivatives is a cornerstone of modern organic chemistry. nih.gov Traditional methods for pyridine synthesis, while foundational, often face limitations regarding sustainability, atom economy, and functional group tolerance. nih.gov Future research into the synthesis of Ethyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate should prioritize the development of novel and sustainable synthetic routes.
Green chemistry principles offer a guiding framework for this endeavor. researchgate.net This includes the exploration of multicomponent reactions (MCRs), which allow for the construction of complex molecules like the target compound in a single step from simple precursors, thereby reducing waste and improving efficiency. researchgate.netrsc.org The use of environmentally benign solvents, or even solvent-free reaction conditions, presents another critical avenue for sustainable synthesis. researchgate.net
Furthermore, the development of novel catalytic systems is paramount. This could involve the use of earth-abundant metal catalysts or organocatalysts to replace traditional heavy metal catalysts. digitellinc.com The application of innovative energy sources, such as microwave irradiation or mechanochemistry, could also lead to more efficient and environmentally friendly synthetic protocols. researchgate.net A comparative analysis of potential sustainable synthetic approaches is presented in Table 1.
Table 1: Comparison of Potential Sustainable Synthetic Routes
| Synthetic Approach | Advantages | Potential Challenges |
|---|---|---|
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | Optimization of reaction conditions for specific substitution patterns. |
| Catalysis (Organo/Nano) | High efficiency, selectivity, and potential for recyclability. | Catalyst stability and cost-effectiveness. |
| Solvent-Free Synthesis | Reduced environmental impact, simplified work-up procedures. | Ensuring adequate mixing and heat transfer. |
Comprehensive Investigation of Unexplored Chemical Transformations
The reactivity of the pyridine ring is significantly influenced by its substituents. The electron-donating methoxy (B1213986) groups and the electron-withdrawing carboxylate group in this compound create a unique electronic environment that could lead to novel and unexplored chemical transformations.
Future research should focus on a comprehensive investigation of the reactivity of this molecule. This includes exploring site-selective C-H functionalization, which would allow for the introduction of new functional groups at specific positions on the pyridine ring without the need for pre-functionalization. researchgate.net The development of late-stage functionalization techniques would be particularly valuable for the rapid generation of diverse analogues.
Furthermore, the potential for this compound to participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, should be systematically explored. These reactions would enable the introduction of a wide range of substituents, further expanding the chemical space accessible from this scaffold. The reactivity of the ester and methoxy groups should also be investigated for potential transformations, such as hydrolysis, amidation, and ether cleavage, to provide further avenues for derivatization.
Advanced Computational Studies on Specific Interactions and Dynamics
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. digitellinc.com Advanced computational studies on this compound can offer profound insights into its specific interactions and molecular dynamics, which are crucial for designing new materials and biologically active compounds.
Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential of the molecule. nih.gov This information is vital for predicting its reactivity and potential interaction sites. Molecular docking simulations can be used to predict the binding affinity and mode of interaction of the compound and its derivatives with various biological targets, such as enzymes and receptors. lifechemicals.com
Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, revealing its conformational flexibility and interactions with its environment, such as solvent molecules or a biological membrane. lifechemicals.com These computational approaches, when used in concert, can guide the rational design of new analogues with enhanced properties. A summary of relevant computational methods is provided in Table 2.
Table 2: Advanced Computational Methods and Their Applications
| Computational Method | Information Gained | Application in Research |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties. | Predicting reaction outcomes, understanding electronic properties. |
| Molecular Docking | Binding affinity and mode of interaction with biological targets. | Virtual screening of compound libraries, guiding lead optimization. |
Diversification of Analogue Libraries for Enhanced Biological or Material Properties
The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional materials. nih.govlifechemicals.com The diversification of analogue libraries based on the this compound core is a promising strategy for the discovery of new compounds with enhanced biological or material properties.
The synthesis of focused libraries of analogues can be achieved through the chemical transformations discussed in section 9.2. By systematically varying the substituents at different positions of the pyridine ring, it is possible to explore the structure-activity relationship (SAR) and structure-property relationship (SPR). For example, modifying the ester group to various amides or other functional groups could significantly impact biological activity. nih.gov Similarly, altering the substituents on the pyridine ring could tune the electronic and photophysical properties for applications in materials science. nbinno.com
The creation of these libraries, coupled with high-throughput screening, can accelerate the discovery of new lead compounds for drug development or novel materials with desired properties. nih.gov The pyridine core is a versatile scaffold that can be tailored for a wide range of applications. nih.gov
Exploration of Interdisciplinary Applications of the Compound and its Derivatives
The unique structural features of this compound and its derivatives suggest potential applications across various scientific disciplines. A forward-thinking research approach should involve the exploration of these interdisciplinary applications.
In medicinal chemistry , the pyridine scaffold is a well-established pharmacophore. researchgate.netfrontiersin.org Derivatives of the target compound could be investigated for a wide range of therapeutic activities, including as anticancer, antimicrobial, or anti-inflammatory agents. nih.gov The presence of multiple functional groups offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
In materials science , pyridine-containing molecules have been utilized in the development of organic light-emitting diodes (OLEDs), sensors, and catalysts. nbinno.com The electronic properties of this compound could be harnessed for the design of novel functional materials. For instance, its derivatives could serve as ligands for metal complexes with interesting catalytic or photophysical properties.
In agrochemicals , pyridine derivatives are used as herbicides and pesticides. The biological activity of analogues of the target compound could be screened for potential applications in agriculture. The exploration of these interdisciplinary avenues will require collaboration between chemists, biologists, and materials scientists to fully realize the potential of this versatile chemical scaffold.
Q & A
Q. How can toxicological profiles be assessed for this compound in preclinical research?
- Methodological Answer :
- In Silico Tools : Predict toxicity using EPA’s DSSTox database (e.g., mutagenicity via Ames test models) .
- In Vitro Assays : Test cytotoxicity in HepG2 cells (MTT assay) and genotoxicity via Comet assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
